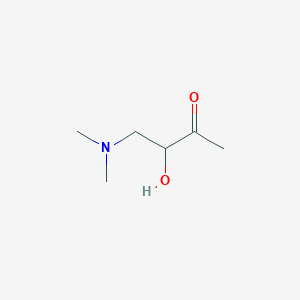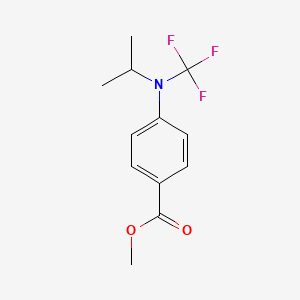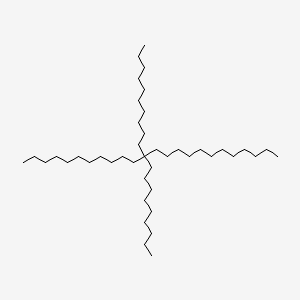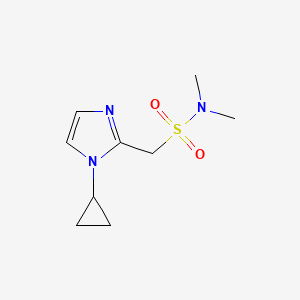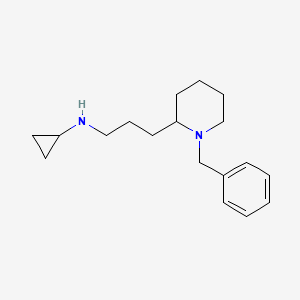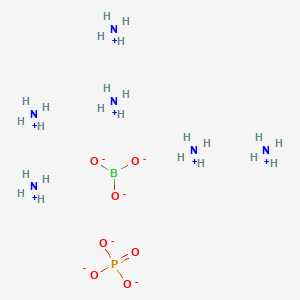
Ammonium borate phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium borate phosphate is an inorganic compound that combines the properties of borate, phosphate, and ammonium ions. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its stability, solubility in water, and ability to act as a buffer, making it a versatile material for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium borate phosphate can be synthesized through the reaction of boric acid (H₃BO₃), ammonium hydroxide (NH₄OH), and phosphoric acid (H₃PO₄). The reaction typically involves mixing these reagents in aqueous solution under controlled conditions to prevent decomposition. The general reaction is as follows: [ \text{H₃BO₃} + \text{NH₄OH} + \text{H₃PO₄} \rightarrow \text{(NH₄)₃(BO₃)(PO₄)} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the high-temperature method, where ingredients are heated together at atmospheric pressure to produce anhydrous products. Another method is the boron flux method, which involves dissolving ingredients such as ammonium phosphate and metal carbonate in an excess of molten boric acid .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium borate phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution: This compound can undergo substitution reactions where one or more of its ions are replaced by other ions or molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reactions: These reactions often involve acids or bases to facilitate the exchange of ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate and phosphate derivatives, while reduction could produce ammonia and boric acid .
Wissenschaftliche Forschungsanwendungen
Ammonium borate phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions and analytical techniques due to its pH stabilizing properties.
Biology: In biological systems, it serves as a buffer in biochemical assays and experiments.
Medicine: Its buffering capacity makes it useful in pharmaceutical formulations and medical diagnostics.
Industry: It is employed in the manufacture of ceramics, fire retardants, and certain types of glass.
Wirkmechanismus
The mechanism by which ammonium borate phosphate exerts its effects is primarily through its buffering capacity. It stabilizes the pH of solutions by neutralizing acids and bases, thus maintaining a consistent pH environment. This property is crucial in various chemical and biological processes where pH control is essential. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and hydroxide ions (OH⁻), which are key to its buffering action .
Vergleich Mit ähnlichen Verbindungen
Ammonium Borate: This compound shares similar buffering properties but lacks the phosphate component.
Ammonium Phosphate: It is primarily used as a fertilizer and in fire retardants but does not have the borate component.
Borate Phosphate: This compound contains both borate and phosphate ions but does not include ammonium.
Uniqueness: Ammonium borate phosphate is unique in that it combines the properties of borate, phosphate, and ammonium ions, making it a versatile compound with a wide range of applications. Its ability to act as a buffer, stabilize pH, and participate in various chemical reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
57158-30-2 |
|---|---|
Molekularformel |
BH24N6O7P |
Molekulargewicht |
262.02 g/mol |
IUPAC-Name |
hexaazanium;borate;phosphate |
InChI |
InChI=1S/BO3.6H3N.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;6*1H3;(H3,1,2,3,4)/q-3;;;;;;;/p+3 |
InChI-Schlüssel |
NGDKRMFLHXCGMU-UHFFFAOYSA-Q |
Kanonische SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)
![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)
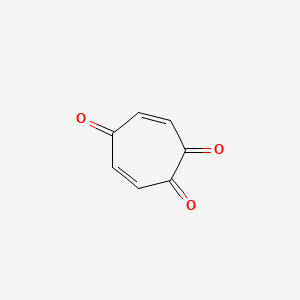
![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
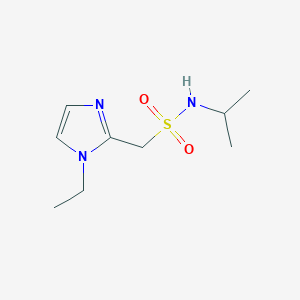
![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)
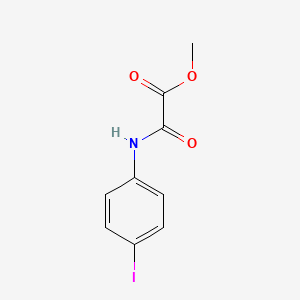

![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
